molecular formula C6H5NO5 B2408648 2-Methyl-1,3-oxazole-4,5-dicarboxylic acid CAS No. 855404-45-4

2-Methyl-1,3-oxazole-4,5-dicarboxylic acid

Cat. No.: B2408648
CAS No.: 855404-45-4
M. Wt: 171.108
InChI Key: OIYQJZAGTOCYLA-UHFFFAOYSA-N
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Description

2-Methyl-1,3-oxazole-4,5-dicarboxylic acid is a heterocyclic compound with the molecular formula C6H5NO5. It is characterized by the presence of an oxazole ring, which is a five-membered ring containing one oxygen and one nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1,3-oxazole-4,5-dicarboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methyl-3-oxobutanoic acid with urea in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is carried out under reflux conditions, leading to the formation of the oxazole ring .

Industrial Production Methods

This would include optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve higher yields and purity suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1,3-oxazole-4,5-dicarboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole carboxylic acids, while reduction can produce oxazole alcohols. Substitution reactions can introduce various functional groups, leading to a diverse range of oxazole derivatives .

Scientific Research Applications

2-Methyl-1,3-oxazole-4,5-dicarboxylic acid has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-1,3-oxazole-4-carboxylic acid
  • 2-Methyl-1,3-oxazole-5-carboxylic acid
  • 2-Methyl-1,3-oxazole-4,5-dimethylcarboxylic acid

Uniqueness

2-Methyl-1,3-oxazole-4,5-dicarboxylic acid is unique due to the presence of two carboxylic acid groups at the 4 and 5 positions of the oxazole ring. This structural feature imparts distinct chemical reactivity and potential for forming various derivatives compared to similar compounds with only one carboxylic acid group .

Properties

IUPAC Name

2-methyl-1,3-oxazole-4,5-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5NO5/c1-2-7-3(5(8)9)4(12-2)6(10)11/h1H3,(H,8,9)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIYQJZAGTOCYLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(O1)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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